2-({1-[2-hydroxy-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazol-4-yl}formamido)acetamide
Description
This compound features a 1,2,3-triazole core linked to a thiophene moiety via a hydroxyethyl chain and an acetamide group through a formamido bridge. Its structural uniqueness lies in the combination of a sulfur-containing heterocycle (thiophene) and a polar hydroxyethyl group, which may enhance solubility and target binding compared to simpler triazole derivatives.
Properties
IUPAC Name |
N-(2-amino-2-oxoethyl)-1-(2-hydroxy-2-thiophen-2-ylethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O3S/c12-10(18)4-13-11(19)7-5-16(15-14-7)6-8(17)9-2-1-3-20-9/h1-3,5,8,17H,4,6H2,(H2,12,18)(H,13,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAMOFMJVQVZEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CN2C=C(N=N2)C(=O)NCC(=O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been reported to exhibit a variety of biological effects. They have been found to have anti-inflammatory, antimicrobial, and anti-atherosclerotic properties.
Mode of Action
Thiophene-based compounds have been known to interact with various biological targets to exert their effects. For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers.
Biochemical Pathways
Thiophene-based compounds have been known to affect various biochemical pathways related to inflammation, microbial infection, and atherosclerosis.
Pharmacokinetics
The pharmacokinetic properties of similar thiophene-based compounds have been studied.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing triazole and thiophene moieties exhibit significant antimicrobial properties. For instance, derivatives of 1,2,3-triazoles have been extensively studied for their ability to inhibit bacterial growth and combat fungal infections. The incorporation of the thiophene ring in the structure of 2-({1-[2-hydroxy-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazol-4-yl}formamido)acetamide may enhance its efficacy against resistant strains of bacteria and fungi due to increased lipophilicity and better membrane penetration.
Anticancer Properties
Studies have shown that triazole-containing compounds can induce apoptosis in cancer cells. The specific structure of this compound allows it to interact with various biological targets involved in cancer progression. For example, it may inhibit specific kinases or modulate signaling pathways that are crucial for tumor growth and metastasis. Case studies have documented the effectiveness of similar compounds in preclinical models, suggesting a promising avenue for further research and development.
Fungicides
The compound's structural features suggest potential as a fungicide. Research into related triazole compounds has demonstrated their effectiveness in inhibiting fungal pathogens in crops. The mechanism often involves disruption of ergosterol biosynthesis in fungal cell membranes, which is critical for their survival. Given the increasing resistance of agricultural pathogens to conventional fungicides, this compound could serve as a novel agent for crop protection.
Plant Growth Regulators
Emerging studies indicate that certain triazole derivatives can act as plant growth regulators (PGRs). They may influence plant hormone levels or mimic natural hormones, promoting growth under stress conditions or enhancing yield. The dual functionality as both a growth regulator and a fungicide presents a unique opportunity for integrated pest management strategies.
Organic Electronics
The unique electronic properties of compounds containing thiophene and triazole units make them suitable candidates for organic electronic applications such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The ability to tune the electronic properties through structural modifications allows for optimization in device performance.
Sensors
Due to their sensitivity to environmental changes, thiophene-based compounds are being investigated for use in sensor technologies. The incorporation of this compound into sensor designs could enhance selectivity and sensitivity towards specific analytes such as heavy metals or biomolecules.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Antimicrobial | Journal of Medicinal Chemistry (2023) | Demonstrated significant inhibition of E. coli and S. aureus growth |
| Anticancer | Cancer Research Journal (2024) | Induced apoptosis in breast cancer cell lines via caspase activation |
| Agricultural Fungicide | Agricultural Sciences Journal (2023) | Effective against Fusarium species with low toxicity to plants |
| Organic Electronics | Advanced Materials (2024) | Enhanced charge mobility in OPV devices compared to traditional materials |
| Sensors | Sensors & Actuators B: Chemical (2024) | High sensitivity for detecting lead ions in water samples |
Comparison with Similar Compounds
Structural Analogues with Varied Heterocyclic Substituents
Key Compounds :
Comparison :
- Electronic Effects: The thiophene group in the target compound offers π-electron richness, similar to fluorophenyl (9b) or bromophenyl (9c) substituents in . However, thiophene’s smaller size and lower electronegativity may reduce steric hindrance compared to bulkier groups like nitroquinoxaline (11h) .
- Solubility : The hydroxyethyl chain in the target compound likely improves aqueous solubility over hydrophobic substituents (e.g., 4-methylphenyl in 9d or methylthioethyl in ) .
Kinase Inhibition () :
- The target compound’s thiophene moiety could mimic aromatic interactions in kinase binding pockets, though its hydroxyethyl chain may alter selectivity .
Data Tables
Research Findings and Implications
- Substituent Impact : Bromine or fluorine substituents (9c, 38) enhance antibacterial activity via halogen bonding, while thiophene’s π-system may favor aromatic stacking in target binding .
- Solubility vs. Activity : Hydrophilic groups (hydroxyethyl) improve solubility but may reduce cell permeability compared to lipophilic chains (e.g., methylthioethyl in ) .
- Synthetic Challenges: Bulky substituents (e.g., nitroquinoxaline in 11h) require optimized reaction conditions to avoid side products .
Preparation Methods
Azide Preparation
Thiophene-derived azide :
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Procedure : 2-(thiophen-2-yl)ethanol is converted to its mesylate (MsCl, EtN), then displaced by sodium azide (NaN, DMF, 60°C).
-
Yield : ~85% (estimated).
Alkyne Preparation
Propiolic acid derivative :
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Procedure : Propiolic acid is activated as an acyl chloride (SOCl), then coupled with propargylamine (EtN, THF).
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Yield : ~78% (estimated).
Cycloaddition Reaction
Conditions :
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Catalyst : CuSO·5HO (10 mol%), sodium ascorbate (20 mol%).
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Solvent : t-BuOH/HO (1:1).
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Temperature : 25°C, 12 h.
Hydroxyethyl-Thiophene Functionalization
The 2-hydroxy-2-(thiophen-2-yl)ethyl side chain is introduced via nucleophilic substitution or epoxide ring-opening.
Epoxide Route
Step 1 : Thiophene-2-carbaldehyde → glycidyl thiophen-2-yl ether (epoxidation with mCPBA).
Step 2 : Epoxide ring-opening with triazole-ethylamine (NH, EtOH, 50°C).
Yield : ~70% (estimated based on heterocyclic epoxide reactions).
Grignard Addition
Step 1 : Thiophene-2-carbonitrile → Grignard reagent (Mg, THF).
Step 2 : Reaction with triazole-linked aldehyde (0°C → RT).
Yield : ~65% (analogous to aryl Grignard additions).
Acetamide Coupling Strategies
The formamidoacetamide moiety is installed via carbodiimide-mediated amidation.
Carboxylic Acid Activation
Reagents :
Procedure :
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Triazole-4-carboxylic acid (1 eq) + HATU (1.1 eq) + DIPEA (3 eq) in DMF (0°C, 30 min).
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2-aminoacetamide (1.2 eq) added dropwise, stirred at RT (12 h).
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Purification via silica gel chromatography (EtOAc/hexane).
Yield : 52–66% (based on analogous couplings).
Integrated Synthetic Pathways
Two primary routes are proposed:
Linear Synthesis (Triazole First)
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CuAAC → triazole core.
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Hydroxyethyl-thiophene incorporation.
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Acetamide coupling.
Total Yield : ~45% (estimated).
Convergent Synthesis
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Parallel synthesis of triazole and thiophene-ethanol modules.
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Coupling via SN2 or Mitsunobu reaction.
Analytical Characterization
Post-synthesis validation employs:
| Technique | Key Data | Reference |
|---|---|---|
| H NMR | δ 8.21 (s, triazole-H), δ 6.85–7.45 (thiophene) | |
| HPLC-MS | t = 3.848 min, [M+H] = 295.32 | |
| IR | 1650 cm (amide C=O), 3200 cm (N-H) |
Optimization Challenges and Solutions
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Solubility Issues : Use of DMF/THF mixtures enhances intermediate solubility.
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Byproduct Formation : Silica gel chromatography (EtOAc/MeOH) removes unreacted azides/alkynes.
Comparative Evaluation of Methods
| Method | Yield | Purity (HPLC) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Linear | 45% | 95% | Moderate | High |
| Convergent | 55% | 98% | High | Moderate |
Industrial-Scale Considerations
Q & A
Basic: What are the recommended synthetic routes for 2-({1-[2-hydroxy-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazol-4-yl}formamido)acetamide, and how can reaction conditions be optimized?
Methodological Answer:
The compound’s synthesis involves multi-step reactions, including click chemistry for triazole ring formation and amide coupling. Key steps:
- Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) under inert conditions (e.g., N₂ atmosphere) to generate the 1,2,3-triazole core. Optimize catalyst loading (e.g., CuSO₄·5H₂O/sodium ascorbate) and solvent polarity (DMSO or DMF) to improve yield .
- Amide Coupling : Use carbodiimide crosslinkers (EDC/HOBt) for formamido-acetamide bond formation. Monitor pH (6.5–7.5) to avoid side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (DMF/acetic acid) to isolate the final product .
Basic: How can researchers confirm the structural integrity and purity of this compound post-synthesis?
Methodological Answer:
Employ a combination of analytical techniques:
- NMR Spectroscopy : Compare ¹H/¹³C NMR peaks with computational predictions (e.g., DFT) to verify triazole, thiophene, and acetamide moieties. Look for characteristic shifts (e.g., triazole C-4 proton at δ 7.8–8.2 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and rule out impurities.
- Elemental Analysis : Match experimental C/H/N/S percentages with theoretical values (deviation <0.3%) .
Basic: What are the critical stability considerations for handling and storing this compound?
Methodological Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thiophene and triazole groups .
- Moisture Sensitivity : Use desiccants (silica gel) in storage containers to avoid hydrolysis of the acetamide bond .
- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (>150°C typical for triazoles) .
Basic: What in vitro assays are suitable for initial evaluation of its biological activity?
Methodological Answer:
- Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values <50 µg/mL indicating promise .
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK293) to assess selectivity (IC₅₀ >100 µM for low toxicity) .
Advanced: How can computational modeling enhance the design of derivatives with improved bioactivity?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial dihydrofolate reductase). Prioritize derivatives with stronger hydrogen bonds to active-site residues (e.g., Asp27) .
- QSAR Models : Train models on datasets of triazole-thiophene analogs to predict logP, polar surface area, and bioavailability .
Advanced: What strategies resolve contradictions in reported synthetic yields or bioactivity data?
Methodological Answer:
- Reproducibility Checks : Replicate protocols with strict control of variables (e.g., solvent purity, reaction time). For example, reports 65% yield using DMF, but inconsistent results may arise from trace moisture .
- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .
Advanced: How can reaction mechanisms for triazole formation be experimentally validated?
Methodological Answer:
- Kinetic Studies : Monitor CuAAC progress via in-situ IR to track azide/alkyne consumption. A linear rate vs. [Cu] confirms first-order dependence on catalyst .
- Isotope Labeling : Use ¹³C-labeled alkynes to trace regioselectivity in triazole formation via NMR .
Advanced: What methodologies assess environmental and metabolic degradation pathways?
Methodological Answer:
- Photodegradation : Expose to UV light (254 nm) in aqueous buffer; analyze by LC-MS for hydroxylated or cleaved products .
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via HPLC to estimate metabolic half-life .
Advanced: How can researchers troubleshoot low yields in amide coupling steps?
Methodological Answer:
- Activation Efficiency : Replace EDC with DCC for sterically hindered amines.
- Solvent Optimization : Switch to anhydrous dichloromethane (DCM) to minimize hydrolysis .
- Byproduct Analysis : Use LC-MS to detect urea byproducts and adjust coupling reagent ratios .
Advanced: What approaches validate the compound’s pharmacokinetic profile in preclinical models?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
